4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine
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Overview
Description
4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine is a heterocyclic compound that features a unique imidazo[4,5-c]pyridazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the introduction of various substituents at different positions on the imidazo[4,5-c]pyridazine scaffold. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction: The compound can undergo oxidative and reductive transformations, which can be used to modify its functional groups and enhance its biological activity.
Scientific Research Applications
4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to bind to enzymes like Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting their activity and thus exerting antituberculotic effects .
Comparison with Similar Compounds
Similar compounds to 4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine include:
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines: These derivatives are also known for their potential as CDK2 inhibitors and have shown significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C14H10BrFN4 |
---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-7-cyclopropylimidazo[4,5-c]pyridazine |
InChI |
InChI=1S/C14H10BrFN4/c15-11-5-8(1-4-12(11)16)10-6-18-19-14-13(10)17-7-20(14)9-2-3-9/h1,4-7,9H,2-3H2 |
InChI Key |
HSNBBHOHVRTQMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C2N=NC=C3C4=CC(=C(C=C4)F)Br |
Origin of Product |
United States |
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